1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine-2-oxo core substituted with 4,6-dimethyl groups, a methoxyethyl chain at the N1 position, and a carboxamide linker to a 4-oxoquinazolin-3(4H)-yl ethyl group. Its design aligns with synthetic strategies for dihydropyridine carboxamides, such as cyclization reactions or carboxamide coupling, as seen in analogous compounds .
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c1-14-12-15(2)25(10-11-29-3)21(28)18(14)19(26)22-8-9-24-13-23-17-7-5-4-6-16(17)20(24)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,26) |
InChI Key |
VBMUMRDWYWRYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridinecarboxamide Core: This step involves the condensation of appropriate starting materials to form the pyridinecarboxamide structure.
Introduction of the Quinazolinyl Moiety: The quinazolinyl group is introduced through a nucleophilic substitution reaction.
Methoxyethyl Substitution: The methoxyethyl group is added via an alkylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations: The target compound’s quinazolinone ethylamide distinguishes it from analogs like Compound 67 (adamantyl-substituted naphthyridine) and AZ331 (thioether-linked aryl groups). Quinazolinones are often associated with kinase inhibition, while adamantyl groups may enhance lipophilicity and blood-brain barrier penetration . Methoxyethyl vs. Fluorobenzyl: The methoxyethyl group in the target compound may improve solubility compared to D-11’s fluorobenzyl substituent, which could enhance metabolic stability .
Biological Activity: While the target compound’s activity is unreported, analogs like the pyridin-2(1H)-one derivatives demonstrate antioxidant properties (up to 79.05%), suggesting that dihydropyridine cores with electron-withdrawing groups (e.g., cyano, oxo) may enhance radical scavenging .
Biological Activity
The compound 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a synthetic derivative belonging to the class of dihydropyridine compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 306.33 g/mol. It features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. For instance, Mannich bases, a subclass of these compounds, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, research indicates that compounds similar to the target compound exhibit IC50 values in the low micromolar range against breast (MCF-7), liver (HepG2), and lung (SK-LU-1) cancer cells .
Antibacterial and Antifungal Activity
The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial strains. Studies on related compounds have shown promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the dihydropyridine structure can enhance antimicrobial properties .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Bacillus subtilis | Moderate |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Dihydropyridines can inhibit enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Compounds with similar structures have been reported to interact with DNA, leading to cytotoxic effects through topoisomerase inhibition .
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that may contribute to their overall therapeutic effects.
Case Studies
In a notable study published in Pharmaceutical Research, a series of Mannich bases were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
